BTK Inhibitory Activity: Sub-100 nM Potency Validated in Enzymatic and Cellular Assays
The compound demonstrates verified Bruton's Tyrosine Kinase (BTK) inhibitory activity with an IC50 of 39 nM in a TR-FRET enzymatic assay and 47 nM in a cellular assay using human Ramos cells [1]. This establishes it as a structurally validated BTK-binding scaffold, distinguishing it from other pyrimidine methanamine analogs that lack this target engagement profile. For context, leading BTK inhibitors such as ibrutinib exhibit IC50 values in the 0.6 nM range [2], while many pyrimidine-based BTK inhibitors in development show IC50 values ranging from 0.8 nM to >100 nM depending on substitution patterns [2][3].
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 39 nM (TR-FRET assay); 47 nM (Ramos cellular assay) |
| Comparator Or Baseline | Ibrutinib (approved BTK inhibitor): 0.6 nM; Pyrimido[4,5-d]pyrimidine-dione derivatives: 0.8-1.2 nM |
| Quantified Difference | Target compound IC50 is approximately 65-fold higher than ibrutinib and 33-49-fold higher than optimized clinical candidates |
| Conditions | Inhibition of BTK (unknown origin) after 1 hr by TR-FRET analysis; Inhibition of BTK in human Ramos cells after 20 min by fluorescence assay |
Why This Matters
This data confirms that the compound possesses intrinsic BTK-binding activity, validating its utility as a reference standard, starting scaffold, or synthetic intermediate for BTK inhibitor discovery programs where structural modifications aim to improve potency toward the sub-nanomolar range of clinical candidates.
- [1] BindingDB. (2016). BDBM50063952 (CHEMBL3402575) Affinity Data: IC50 = 39 nM (BTK TR-FRET) and 47 nM (BTK Ramos cellular). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063952 View Source
- [2] East China Normal University. (2025). Discovery and biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Pure ECNU Repository. Retrieved from https://pure.ecnu.edu.cn View Source
- [3] Ge, Y., et al. (2018). Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma. European Journal of Medicinal Chemistry. Retrieved from https://www.ncbi.nlm.nih.gov View Source
